2-[(4-chlorobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique structure that includes a chlorophenyl group, a thiadiazole ring, and an acetamide moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-chlorobenzyl chloride: This can be achieved by chlorination of toluene in the presence of a catalyst such as ferric chloride.
Formation of 4-chlorobenzyl thiol: The 4-chlorobenzyl chloride is then reacted with sodium hydrosulfide to form 4-chlorobenzyl thiol.
Synthesis of 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine: This intermediate can be synthesized by reacting isopropylamine with thiocarbohydrazide under acidic conditions.
Coupling Reaction: The final step involves coupling 4-chlorobenzyl thiol with 5-(propan-2-yl)-1,3,4-thiadiazole-2-amine in the presence of an acylating agent such as acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group in the thiadiazole ring, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Amines: Resulting from reduction of the nitro group.
Substituted Aromatics: Products of nucleophilic aromatic substitution.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for developing new drugs, particularly those targeting bacterial or fungal infections due to its unique structural features.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of more complex pharmaceutical agents.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and chlorophenyl group may play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-(4-ISOPROPYLPHENYL)ACETAMIDE: Similar structure but with a different substitution pattern on the acetamide moiety.
2-[(4-CHLOROPHENYL)SULFANYL]-N-(2-METHYL-4-[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL)ACETAMIDE: Contains an oxazolo[4,5-b]pyridine ring instead of the thiadiazole ring.
Uniqueness
The presence of the 1,3,4-thiadiazole ring in 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE distinguishes it from other similar compounds, potentially offering unique biological activities and chemical properties.
Properties
Molecular Formula |
C14H16ClN3OS2 |
---|---|
Molecular Weight |
341.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H16ClN3OS2/c1-9(2)13-17-18-14(21-13)16-12(19)8-20-7-10-3-5-11(15)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,16,18,19) |
InChI Key |
LOGIQOHHQDOYML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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